
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
Overview
Description
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) is a heterocyclic compound with the molecular formula C₂₀H₂₅N₃O₃ and molecular weight 355.43 g/mol. It serves as a critical intermediate in the synthesis of Apixaban, a direct oral anticoagulant (DOAC) targeting Factor Xa . Structurally, it features a morpholine ring, a 5,6-dihydropyridin-2(1H)-one core, and a 2-oxopiperidin-1-yl-substituted phenyl group. Beyond its role in pharmaceutical manufacturing, this compound has demonstrated antitumor activity in human colon cancer cell lines, likely due to its modulation of cellular signaling pathways .
Commercial suppliers such as SynThink and Combi-Blocks Inc. offer this compound at prices ranging from $145–$670, depending on purity (typically ≥95%) and quantity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-keto esters and amines under acidic or basic conditions.
Introduction of the Piperidinone Moiety: The piperidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an aryl halide.
Attachment of the Morpholine Ring: The morpholine ring is often introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the dihydropyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Purification Techniques: Use of chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the aromatic ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets within the body. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors in the nervous system, modulating their activity and affecting neurotransmission.
Cellular Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, focusing on synthesis, applications, and physicochemical properties:
Structural and Functional Analysis
Nitro vs. Amino Derivatives: The nitro-substituted analog (CAS 503615-03-0) is a precursor to the amino derivative (CAS 1267610-26-3), which undergoes further coupling with 5-chlorovaleryl chloride to form the parent compound . The reduction step (nitro → amino) is critical for introducing reactivity toward acyl chloride intermediates. Electronic Effects: The nitro group’s electron-withdrawing nature stabilizes the aromatic ring during synthesis, while the amino group’s electron-donating properties facilitate nucleophilic acyl substitution .
Piperidinyl Modifications :
- The 5-methyl-2-oxopiperidinyl analog (CAS 1686149-78-9) introduces steric and electronic changes that may alter binding affinity to Factor Xa or antitumor targets. Such derivatives are valuable for structure-activity relationship (SAR) studies .
Core Modifications: Removal of the phenyl-2-oxopiperidinyl group (CAS 545445-40-7) simplifies the structure, making it a versatile intermediate for synthesizing diverse dihydropyridinone derivatives .
Biological Activity
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, also known by its CAS number 545445-44-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 355.43 g/mol. Its structure includes a morpholino group and a piperidinyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H25N3O3 |
Molecular Weight | 355.43 g/mol |
CAS Number | 545445-44-1 |
Solubility | DMSO: 50 mg/mL |
Antitumor Activity
Research indicates that this compound exhibits antitumor activity in various cancer cell lines. Notably, it has shown effectiveness against human colon cancer cells, suggesting its potential as an anticancer agent .
Antithrombotic Properties
The compound may also possess antithrombotic properties , making it a candidate for the treatment of thrombosis. This activity is likely attributed to its structural similarity to known anticoagulants like apixaban .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific targets involved in cell proliferation and coagulation pathways. The presence of the piperidine and morpholine groups may enhance its binding affinity to these targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Colon Cancer Cells : In vitro assays demonstrated that the compound significantly inhibited the growth of colon cancer cells compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
- Thrombosis Model : In animal models, administration of the compound resulted in reduced thrombus formation, supporting its potential use as an antithrombotic agent .
- Comparative Analysis : A comparative study with other known inhibitors showed that this compound had a favorable pharmacokinetic profile, indicating better absorption and bioavailability .
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one?
The compound is synthesized via multi-step pathways, primarily as a key intermediate for Apixaban. A common route involves:
Nitro reduction : Catalytic hydrogenation of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one using Pd/C and H₂ to yield 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one .
Acylation and cyclization : Reaction of the amino intermediate with 5-chlorovaleryl chloride, followed by intramolecular cyclization to form the 2-oxopiperidin-1-yl moiety. Triethylamine or inorganic bases (e.g., K₂CO₃) are used in aprotic solvents like toluene or DMF .
Key reaction conditions : Cyclization steps require temperatures of 85–90°C and 6–24 hours for completion, with yields exceeding 90% in optimized protocols .
Q. How is structural confirmation and purity ensured for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR verify substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; lactam carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₃O₃: 354.1818) .
- Impurity profiling : HPLC or LC-MS identifies residual intermediates (e.g., uncyclized amide derivatives) using reference standards .
Q. What biological activities are associated with this compound?
- Anticoagulant activity : As an Apixaban intermediate, it contributes to Factor Xa inhibition, critical for antithrombotic effects .
- Antitumor potential : In vitro studies show activity against human colon cancer cell lines, possibly via ROS generation and apoptosis induction, though mechanisms require further validation .
Advanced Research Questions
Q. How can the cyclization step be optimized to mitigate low yields or side products?
- Base selection : Metal alkoxides (e.g., NaOEt) enhance cyclization efficiency over organic bases like triethylamine. For example, K₂CO₃ in DMF achieves 94% yield .
- Solvent effects : Polar aprotic solvents (DMF, NMP) improve reaction homogeneity, whereas chlorinated solvents (e.g., CH₂Cl₂) may slow kinetics .
- Temperature control : Maintaining 85–90°C prevents premature decomposition of intermediates. Microwave-assisted synthesis reduces time from 24 hours to <6 hours in some protocols .
Q. What role does the morpholino group play in reactivity and bioactivity?
- Electronic effects : The morpholino moiety stabilizes the lactam ring via electron donation, enhancing hydrolytic stability .
- Pharmacophore contribution : In Apixaban, the morpholino group optimizes binding to Factor Xa’s S4 pocket. Structure-activity studies suggest replacing morpholino with piperidine reduces potency by ~50% .
- Synthetic flexibility : Morpholino’s nucleophilicity facilitates substitutions during Ullmann or Buchwald-Hartwig coupling reactions .
Q. How are structural ambiguities resolved during synthesis (e.g., regioisomers or tautomers)?
- X-ray crystallography : Definitive confirmation of regiochemistry in cyclized products .
- Dynamic NMR : Detects tautomerization (e.g., keto-enol equilibria) in dihydropyridinone systems by monitoring temperature-dependent shifts .
- Computational modeling : DFT calculations predict preferred conformations and guide reaction pathway optimization .
Q. Data Contradictions and Resolution
Q. Why do reported yields for the cyclization step vary across studies (e.g., 71% vs. 94%)?
- Catalyst loading : Higher CuI concentrations (10 mol%) in Ullmann couplings improve yields but increase purification complexity .
- Workup protocols : Isolation of intermediates (e.g., Formula V in ) versus one-pot reactions impacts overall efficiency .
- Reagent purity : Trace moisture in solvents or bases (e.g., K₂CO₃) can hydrolyze chlorinated intermediates, reducing yield .
Q. Methodological Recommendations
Table 1: Comparison of Cyclization Conditions
Parameter | ||
---|---|---|
Base | K₂CO₃ | Triethylamine |
Solvent | Toluene | DMF |
Temperature (°C) | 85–90 | 60–70 |
Time (hours) | 24 | 6 |
Yield | 94% | 71% |
Recommendation : Use K₂CO₃ in toluene at 90°C for high-yield cyclization, but switch to DMF for faster reactions if purity is less critical.
Properties
IUPAC Name |
5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-19-5-1-2-10-22(19)16-6-8-17(9-7-16)23-11-3-4-18(20(23)25)21-12-14-26-15-13-21/h4,6-9H,1-3,5,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWQFDPLBFZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625157 | |
Record name | 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545445-44-1 | |
Record name | 3-(Morpholin-4-yl)-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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